Navafenterol saccharinate is synthesized from chemical precursors through various methods, which will be detailed in the synthesis analysis section. The compound has been the subject of multiple clinical trials to assess its efficacy and safety profile in patients with respiratory conditions.
Navafenterol saccharinate falls under the category of pharmacological agents used in respiratory medicine, specifically classified as a long-acting bronchodilator. Its dual-action mechanism places it within the broader category of combination therapies for chronic respiratory diseases.
The synthesis of navafenterol involves several key steps that integrate various chemical reactions to produce the final compound. The primary synthetic route includes the formation of the muscarinic antagonist and beta-2 adrenoceptor agonist functionalities within a single molecular framework.
Technical Details:
The final product is purified through crystallization or chromatography techniques to ensure high purity levels suitable for pharmacological testing.
The molecular structure of navafenterol saccharinate can be represented by its chemical formula and its molecular weight of approximately 388.37 g/mol. The compound features a complex arrangement that facilitates its dual action on muscarinic and beta-2 receptors.
Data:
This structure allows for effective binding to both receptor types, promoting bronchodilation.
Navafenterol saccharinate undergoes several chemical reactions relevant to its function as a therapeutic agent:
Technical Details:
The mechanism by which navafenterol exerts its therapeutic effects involves:
Data:
Clinical trials indicate that navafenterol demonstrates rapid onset of action (within 5 minutes post-dose) and sustained bronchodilation lasting up to 36 hours post-administration .
Navafenterol saccharinate is primarily investigated for its use in:
Clinical studies have highlighted its potential advantages over existing therapies by providing effective bronchodilation with improved safety profiles .
Navafenterol saccharinate contains three defined stereocenters with absolute configurations critical to its dual-pharmacology function. The active moiety features an (R)-configured ethanolamine linker at the β²-adrenoceptor binding domain, essential for agonist efficacy. The cyclohexylacetate backbone adopts a trans-1,4-disubstituted configuration, with both substituents in equatorial orientations to minimize steric strain. This arrangement optimizes engagement with the M₃ receptor's allosteric pocket [6] [10]. The saccharinate counterion is achiral but participates in chiral crystal lattice formation, as confirmed by single-crystal X-ray diffraction [7]. Kinetic selectivity studies demonstrate 10-fold higher M₃ receptor residence time (t₁/₂ = 4.97 h) versus M₂ receptors (t₁/₂ = 0.46 h), directly attributable to this stereochemical precision [1].
Table 1: Atomic Composition of Navafenterol Saccharinate
Element | Percentage | Atomic Count |
---|---|---|
Carbon | 58.36% | 45 |
Hydrogen | 5.12% | 47 |
Nitrogen | 10.59% | 7 |
Oxygen | 15.55% | 9 |
Sulfur | 10.39% | 3 |
X-ray Diffraction (XRD): Single-crystal analysis reveals a monoclinic P2₁ space group with Z = 4. The structure exhibits intermolecular hydrogen bonding between the saccharinate N-H and navafenterol’s quinolinone carbonyl (d = 2.68 Å), stabilizing the crystal lattice [6] [7].
Nuclear Magnetic Resonance (NMR): Key assignments include:
Mass Spectrometry: High-resolution ESI-MS shows [M+H]⁺ at m/z 925.2597 (calc. 925.2597), with diagnostic fragments at m/z 743.2 (navafenterol ion) and m/z 184.1 (saccharinate) [1] [6].
Table 2: Characteristic NMR Chemical Shifts
Proton Position | δ (ppm) | Multiplicity | Assignment |
---|---|---|---|
Quinolinone C8-OH | 10.21 | s | Exchangeable proton |
Benzoisothiazole NH | 8.05 | s | Saccharinate counterion |
Triazole CH | 8.21 | s | Benzotriazole H5 |
Ethanolamine CH-OH | 5.12 | t | β²-agonist pharmacophore |
Thiophene α-CH | 7.35–7.28 | m | Di(thiophene) moiety |
The saccharinate salt (1:1 stoichiometry) was engineered to address physicochemical limitations of the navafenterol free base:
Table 3: Comparative Physicochemical Properties
Property | Navafenterol Free Base | Navafenterol Saccharinate | Change |
---|---|---|---|
Aqueous Solubility (pH 7) | 0.12 mg/mL | 3.85 mg/mL | +3100% |
Melting Point | 198–200°C (dec.) | 215–217°C (dec.) | +17°C |
Storage Stability | Hygroscopic | Stable >3 years (-20°C) | Improved |
Log D (octanol/water) | 2.8 | 1.9 | Increased hydrophilicity |
Table 4: Salt Selection Justification
Counterion | Relative Solubility | Stability (t₉₀ at 40°C) | Inhalation Compatibility |
---|---|---|---|
Saccharinate | 3.85 mg/mL | 24 months | Optimal (low moisture) |
Chloride | 1.10 mg/mL | 18 months | Moderate (deliquescent) |
Maleate | 2.25 mg/mL | 9 months | Poor (irritation risk) |
The saccharinate anion forms hydrogen-bonded networks with navafenterol’s hydroxyl groups (O-H⋯O=C, 2.70 Å) and π-π stacking between thiophene and benzisothiazole rings (centroid distance 3.82 Å). These interactions stabilize the amorphous phase during micronization for inhalation [6] [7].
Table 5: Accepted Synonyms for Navafenterol Saccharinate
Synonym | Identifier Type | Source |
---|---|---|
AZD-8871 saccharinate | Development code | MedChemExpress [1] |
LAS191351 saccharinate | Alternate code | TargetMol [8] |
(1r,4r)-4-((3-(5-((((R)-2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl)amino)methyl)-1H-benzo[d][1,2,3]triazol-1-yl)propyl)(methyl)amino)cyclohexyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate benzo[d]isothiazol-3(2H)-one 1,1-dioxide | Systematic IUPAC name | KEGG DRUG [6] |
HI-181 | USAN code | Inxight Drugs [7] |
1648550-37-1 | CAS Registry Number | MedKoo [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7